molecular formula C14H14Cl2N4S B423232 2-{(E)-1-[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE

2-{(E)-1-[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B423232
M. Wt: 341.3g/mol
InChI Key: LTPHHJOLUDXVHZ-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(E)-1-[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE is a synthetic organic compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

The synthesis of 2-{(E)-1-[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with thiosemicarbazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization .

Chemical Reactions Analysis

2-{(E)-1-[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the aromatic ring are replaced by other functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{(E)-1-[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with various molecular targets and pathways.

Properties

Molecular Formula

C14H14Cl2N4S

Molecular Weight

341.3g/mol

IUPAC Name

[(E)-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]thiourea

InChI

InChI=1S/C14H14Cl2N4S/c1-8-5-10(7-18-19-14(17)21)9(2)20(8)11-3-4-12(15)13(16)6-11/h3-7H,1-2H3,(H3,17,19,21)/b18-7+

InChI Key

LTPHHJOLUDXVHZ-CNHKJKLMSA-N

SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C=NNC(=S)N

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)/C=N/NC(=S)N

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C=NNC(=S)N

Origin of Product

United States

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